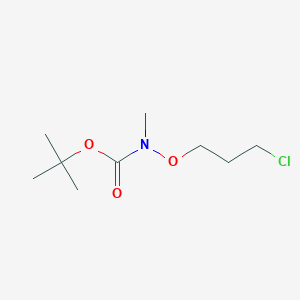

Carbamic acid, N-(3-chloropropoxy)-N-methyl-, 1,1-dimethylethyl ester

Overview

Description

This compound is a type of carbamic acid ester. Carbamic acids are organic compounds derived from carbonic acid, wherein a hydroxyl group (-OH) is replaced by an amino group (-NH2) . In this case, the compound is an ester of carbamic acid, which means one of the hydrogens in the amino group is replaced by a “N-(3-chloropropoxy)-N-methyl-” group and the hydroxyl group is replaced by a “1,1-dimethylethyl” group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. Carbamic acid esters are generally quite reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications

Carbamate Ester Interaction with Acetylcholinesterase

Carbamates, as esters of substituted carbamic acids, interact with acetylcholinesterase (AChE) by transferring the carbamoyl group to a serine residue in the enzyme's active site, followed by a slow hydrolysis process. This interaction makes carbamates effective AChE inhibitors, leading to their development as insecticides and therapeutic agents. The rate of decarbamoylation, a key process in the inhibition mechanism, varies significantly based on the size of the alkyl substituents on the carbamoyl group, indicating the potential for designing specific inhibitors with desired properties (Rosenberry & Cheung, 2019).

Occurrence and Safety Concerns of Chloropropanediol Esters

Chloropropanediol esters, chemically related to carbamic acid esters, have raised food safety concerns due to their possible nephrotoxicity and testicular toxicity. These esters have been detected in various food categories, highlighting the need for understanding their formation mechanisms, toxicities, and mitigation strategies to ensure food safety (Gao et al., 2019).

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate, another derivative of carbamic acid, occurs in fermented foods and beverages, with genotoxic and carcinogenic effects in various species. Its presence in alcoholic beverages, bread, and fermented products has led to classification as a probable human carcinogen. Understanding its formation mechanisms and potential health risks is crucial for public health (Weber & Sharypov, 2009).

Biopolymers from Xylan Derivatives

The chemical modification of xylan into biopolymer ethers and esters, including those derived from carbamic acid, opens avenues for developing new materials with specific properties. These derivatives have potential applications in drug delivery, acting as paper strength additives, flocculation aids, and antimicrobial agents, demonstrating the versatility of carbamate esters in material science (Petzold-Welcke et al., 2014).

Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, sharing a functional relation with carbamic acid esters, have been studied for their anticancer potentials. These compounds, through their ability to undergo various chemical reactions, have been explored as traditional and synthetic antitumor agents, highlighting the potential medicinal applications of carbamate esters and their analogs (De, Baltas, & Bedos-Belval, 2011).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(3-chloropropoxy)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO3/c1-9(2,3)14-8(12)11(4)13-7-5-6-10/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXQFSYBYFOYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, N-(3-chloropropoxy)-N-methyl-, 1,1-dimethylethyl ester | |

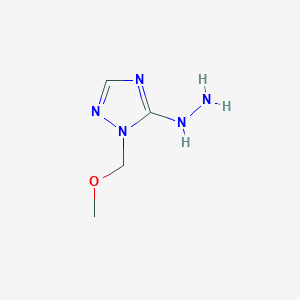

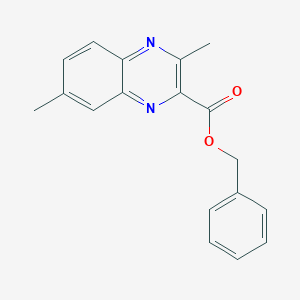

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

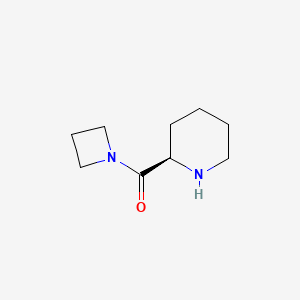

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

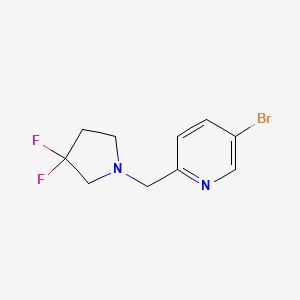

![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)